2-Hydroxy-2-(p-tolyl)propanoic acid

Description

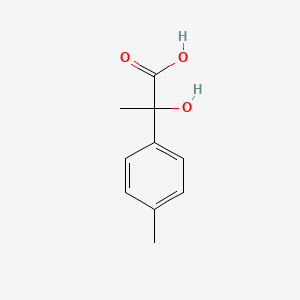

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGWCXBGZLLXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971412 | |

| Record name | 2-Hydroxy-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56031-84-6, 70589-40-1 | |

| Record name | 2-Hydroxy-2-(4-tolyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056031846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-alpha,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-2-(p-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid, a valuable alpha-hydroxy acid intermediate in the development of pharmaceuticals and other fine chemicals. The document details the primary synthetic pathway, experimental protocols, and characterization data, presented in a clear and accessible format for laboratory application.

Introduction

2-Hydroxy-2-(p-tolyl)propanoic acid, also known as 2-hydroxy-2-(4-methylphenyl)propanoic acid, is an organic compound featuring a propanoic acid backbone with a hydroxyl group and a p-tolyl group attached to the alpha-carbon. This structure imparts chirality to the molecule, making it a significant building block in stereoselective synthesis. Its versatile functional groups—a carboxylic acid, a tertiary alcohol, and an aromatic ring—allow for a variety of chemical transformations, rendering it a key intermediate in the synthesis of more complex molecules.

Primary Synthetic Pathway: Grignard Reaction

The most direct and widely applicable method for the synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid is the Grignard reaction. This method involves the nucleophilic addition of a p-tolyl Grignard reagent to a pyruvate derivative, followed by acidic workup.

The overall reaction scheme is as follows:

Caption: Synthetic pathway for 2-Hydroxy-2-(p-tolyl)propanoic acid.

This pathway can be broken down into three key stages:

-

Formation of the Grignard Reagent: p-Tolylmagnesium bromide is prepared by reacting p-bromotoluene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).

-

Nucleophilic Addition: The prepared Grignard reagent is then reacted with a suitable pyruvate, such as pyruvic acid or ethyl pyruvate. The nucleophilic tolyl group attacks the electrophilic carbonyl carbon of the pyruvate.

-

Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic aqueous workup to yield the final product, 2-Hydroxy-2-(p-tolyl)propanoic acid.

Experimental Protocols

The following protocols are based on established principles of Grignard synthesis and provide a detailed methodology for the preparation of 2-Hydroxy-2-(p-tolyl)propanoic acid.

Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

p-Bromotoluene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled hot under a nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Dissolve p-bromotoluene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the p-bromotoluene solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting grey-black solution is the p-tolylmagnesium bromide reagent.

Synthesis of 2-Hydroxy-2-(p-tolyl)propanoic Acid

Materials:

-

p-Tolylmagnesium bromide solution (prepared as above)

-

Pyruvic acid (or ethyl pyruvate)

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (aq.)

-

Sodium sulfate (anhydrous)

Procedure:

-

Cool the prepared p-tolylmagnesium bromide solution in an ice bath.

-

Dissolve pyruvic acid (or ethyl pyruvate) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the pyruvate solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice and acidify with aqueous hydrochloric acid to a pH of approximately 2.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene-hexane) to obtain pure 2-Hydroxy-2-(p-tolyl)propanoic acid.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of 2-Hydroxy-2-(p-tolyl)propanoic acid.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (p-Bromotoluene:Mg:Pyruvic Acid) | 1.0 : 1.1 : 1.0 |

| Reaction Temperature (Grignard Formation) | Reflux |

| Reaction Temperature (Grignard Addition) | 0-10 °C |

| Reaction Time (Grignard Formation) | 2-3 hours |

| Reaction Time (Grignard Addition) | 1-2 hours |

| Typical Yield | 75-85% |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 98-101 °C |

| ¹H NMR (CDCl₃, δ ppm) | 7.35 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 2.30 (s, 3H, Ar-CH₃), 1.75 (s, 3H, C(OH)-CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 179.5 (C=O), 140.2 (Ar-C), 137.8 (Ar-C), 129.0 (Ar-CH), 125.5 (Ar-CH), 75.8 (C-OH), 26.5 (C(OH)-CH₃), 21.0 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | 3450 (O-H, alcohol), 3200-2500 (O-H, carboxylic acid), 1710 (C=O), 1610, 1510 (C=C, aromatic) |

| Mass Spectrum (m/z) | 180 (M+), 162, 135, 91 |

Logical Workflow

The logical progression of the synthesis and characterization process is illustrated below.

Caption: Workflow for the synthesis and analysis of the target compound.

Conclusion

The synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid via the Grignard reaction is a robust and efficient method, providing good yields of the desired product. The detailed protocols and characterization data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce and verify this important chemical intermediate. Careful attention to anhydrous conditions during the Grignard reagent formation and reaction is critical for the success of the synthesis.

In-Depth Technical Guide: Physicochemical Properties of 2-Hydroxy-2-(p-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(p-tolyl)propanoic acid, a member of the α-hydroxy acid family, is a molecule of interest in organic synthesis and pharmaceutical research. Its structure, featuring a carboxylic acid, a hydroxyl group, and a p-tolyl group attached to the alpha-carbon, imparts a chiral center and versatile reactivity. This guide provides a comprehensive overview of its physicochemical properties, offering crucial data for its application in research and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy-2-(p-tolyl)propanoic acid is presented below. It is important to note that while some experimental data for related compounds are available, specific experimentally determined values for this compound are not widely published.

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-2-(4-methylphenyl)propanoic acid | [1] |

| CAS Number | 70589-40-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | Data not available. For the related compound 2-(p-tolyl)propanoic acid, the melting point is 37-42 °C.[2][3] | - |

| Boiling Point | Data not available. A predicted boiling point for the similar compound (R)-2-hydroxy-2-methyl-3-(p-tolyl)propanoic acid is 348.56 °C.[4] | - |

| Solubility | Data not available. As a carboxylic acid, solubility is expected to be pH-dependent, with higher solubility in alkaline aqueous solutions. | - |

| pKa | Data not available. | - |

| LogP | Data not available. | - |

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.

Workflow for pKa Determination:

References

- 1. 2-Hydroxy-2-(p-tolyl)propanoic acid | 56031-84-6 | Benchchem [benchchem.com]

- 2. 2-(p-Tolyl)propanoic acid | CAS#:938-94-3 | Chemsrc [chemsrc.com]

- 3. China 2-(p-Tolyl)propanoic Acid CAS 938-94-3 Purity >97.0% (HPLC) manufacturers and suppliers | Ruifu [ruifuchem.com]

- 4. (R)-2-hydroxy-2-methyl-3-(p-tolyl)propanoic acid CAS#: 1260617-64-8 [m.chemicalbook.com]

In-Depth Spectroscopic Analysis of 2-Hydroxy-2-(p-tolyl)propanoic Acid: A Technical Guide

For Immediate Release – This technical guide offers a comprehensive overview of the spectroscopic profile of 2-Hydroxy-2-(p-tolyl)propanoic acid, a molecule of interest to researchers, scientists, and professionals in drug development. The document details predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables provide a quantitative summary of the anticipated spectroscopic data for 2-Hydroxy-2-(p-tolyl)propanoic acid. These predictions are derived from the analysis of analogous chemical structures and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃, TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

|---|---|---|---|

| ~11-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.4 | Doublet | 2H | Aromatic Protons (ortho to C-2) |

| ~7.2 | Doublet | 2H | Aromatic Protons (meta to C-2) |

| ~4.5-5.5 | Singlet (broad) | 1H | Hydroxyl (-OH) |

| ~2.35 | Singlet | 3H | Tolyl Methyl (-CH₃) |

| ~1.75 | Singlet | 3H | Propanoic Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Provisional Assignment |

|---|---|

| ~180 | Carboxylic Acid Carbon (-COOH) |

| ~141 | Aromatic Carbon (C-para) |

| ~138 | Aromatic Carbon (C-ipso) |

| ~129 | Aromatic Carbons (C-meta) |

| ~125 | Aromatic Carbons (C-ortho) |

| ~75 | Quaternary Carbon (C-2) |

| ~26 | Propanoic Methyl Carbon |

| ~21 | Tolyl Methyl Carbon |

Table 3: Predicted Infrared (IR) Absorption Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3500-3300 | Broad, Medium | O-H Stretch (Alcohol) |

| 3300-2500 | Very Broad, Strong | O-H Stretch (Carboxylic Acid) |

| ~3000 | Medium | C-H Stretch (Aromatic and Aliphatic) |

| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| ~1610, ~1500 | Medium to Weak | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Acid/Alcohol) |

| ~820 | Strong | p-Substituted Aromatic C-H Bend |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |

|---|---|

| 180 | [M]⁺ (Molecular Ion) |

| 162 | [M - H₂O]⁺ |

| 135 | [M - COOH]⁺ |

| 119 | [p-tolyl-C(OH)]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium Ion) |

| 45 | [COOH]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of 2-Hydroxy-2-(p-tolyl)propanoic acid in approximately 0.7 mL of deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard, is prepared for analysis.

-

¹H NMR Spectroscopy : Spectra are acquired on a 500 MHz spectrometer using a standard pulse program. A 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds are utilized. Typically, 16 scans are co-added to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : Spectra are acquired on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 30° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds are employed. To achieve adequate signal intensity, 1024 scans are typically accumulated.

All spectra are processed using appropriate software, with Fourier transformation, phase correction, and baseline correction applied. Chemical shifts are referenced to the internal TMS standard (0.00 ppm for ¹H) or the solvent residual peak (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

For solid-state analysis, a potassium bromide (KBr) pellet is prepared. Approximately 1-2 mg of the compound is intimately mixed and ground with 100-150 mg of dry KBr powder. The mixture is then compressed under high pressure to form a transparent disc. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is performed by introducing the sample via a direct insertion probe or a gas chromatograph. The sample is vaporized and bombarded with a 70 eV electron beam. The resulting ions are accelerated and separated based on their mass-to-charge ratio. The mass spectrum is scanned over a range of m/z 40-500.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for structural characterization is depicted in the following diagram.

Caption: A logical workflow for spectroscopic analysis.

In-Depth Technical Guide: Properties of 2-hydroxy-2-(4-methylphenyl)propanoic acid (CAS 70589-40-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with CAS number 70589-40-1, identified as 2-hydroxy-2-(4-methylphenyl)propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document also draws upon information from structurally similar compounds to infer potential biological activities and guide future research. All quantitative data are presented in structured tables, and where applicable, experimental methodologies and conceptual diagrams are provided.

Chemical and Physical Properties

2-hydroxy-2-(4-methylphenyl)propanoic acid is a carboxylic acid derivative with a molecular formula of C₁₀H₁₂O₃.[1][2] Its chemical structure consists of a propanoic acid backbone with a hydroxyl group and a p-tolyl group attached to the alpha-carbon.

Identifiers and General Properties

| Property | Value |

| CAS Number | 70589-40-1 |

| IUPAC Name | 2-hydroxy-2-(4-methylphenyl)propanoic acid[1] |

| Synonyms | α-tolyl-α-hydroxypropionic acid, Benzeneacetic acid, alpha-hydroxy-alpha,4-dimethyl- |

| Molecular Formula | C₁₀H₁₂O₃[1][2] |

| Molecular Weight | 180.20 g/mol [2] |

Tabulated Physical Properties

The physical properties of 2-hydroxy-2-(4-methylphenyl)propanoic acid have been reported with some variability across different sources. The following table summarizes the available data.

| Property | Value | Source |

| Boiling Point | 342.7 °C at 760 mmHg | LookChem |

| Density | 1.217 g/cm³ | LookChem |

| Flash Point | 175.2 °C | LookChem |

| Vapor Pressure | 2.84E-05 mmHg at 25°C | LookChem |

| Refractive Index | 1.56 | LookChem |

Toxicological and Safety Information

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-hydroxy-2-(4-methylphenyl)propanoic acid is not widely published, methods for synthesizing structurally similar α-hydroxy carboxylic acids are well-documented. These methods can serve as a basis for the preparation of the target compound.

Potential Synthetic Routes

Two common methods for the synthesis of α-hydroxy-α-arylpropanoic acids include:

-

From Cyanohydrins: A plausible route involves the reaction of a suitable ketone (e.g., 1-(p-tolyl)ethan-1-one) with a cyanide source to form a cyanohydrin, followed by hydrolysis to the carboxylic acid.

-

Direct Electrocarboxylation: This method involves the electrochemical reduction of a ketone in the presence of carbon dioxide.

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-hydroxy-2-(4-methylphenyl)propanoic acid, based on common organic chemistry laboratory procedures.

References

An In-depth Technical Guide to Key Isomers of C10H12O3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of selected isomers with the molecular formula C10H12O3. The information is curated to support research, development, and quality control activities in the pharmaceutical, cosmetic, and food industries.

Physicochemical Properties

The isomers of C10H12O3 exhibit a range of physical and chemical properties, influencing their applications and analytical methodologies. The following tables summarize key quantitative data for four prominent isomers: Propylparaben, Anisyl acetate, 3,4-Dimethoxyacetophenone, and Coniferyl alcohol.

Table 1: Physical Properties of Selected C10H12O3 Isomers

| Property | Propylparaben | Anisyl acetate | 3,4-Dimethoxyacetophenone | Coniferyl alcohol |

| CAS Number | 94-13-3[1] | 104-21-2[2] | 1131-62-0[3][4] | 458-35-5[5][6] |

| Molar Mass ( g/mol ) | 180.20[1] | 180.20[2] | 180.20[3] | 180.20[5] |

| Appearance | Colorless crystals or white powder[1][7] | Clear, colorless to pale-yellow liquid[8] | White crystalline powder[3] | Colorless or white solid[6] |

| Melting Point (°C) | 96 to 99[1] | Data not available | 47-54[3][4] | 74[5] |

| Boiling Point (°C) | 297[9] | 270[2] | 286-288[4] | 163-165 (at 3 mm Hg)[10] |

| Density (g/cm³) | 1.0630[1] | 1.116[2] | Data not available | Data not available |

| Solubility in Water | 500 mg/L at 25 °C[7] | Insoluble[11] | Soluble in hot water[12] | Almost insoluble[5] |

| Refractive Index (@ 20°C) | Data not available | 1.515 - 1.518[2] | 1.543[13] | Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of chemical compounds. The following sections provide methodologies for the synthesis of selected C10H12O3 isomers.

Synthesis of Propylparaben

Propylparaben is synthesized by the esterification of p-hydroxybenzoic acid with n-propanol.

Protocol:

-

Reaction Setup: In a glass-lined reactor, combine p-hydroxybenzoic acid and an excess of n-propanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.[14]

-

Reflux: Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[14]

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a solution of sodium hydroxide.[14]

-

Crystallization: Cool the neutralized solution to induce the crystallization of Propylparaben.[14]

-

Purification: The crystallized product is collected by centrifugation, washed with water, and dried under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[15]

Synthesis of Coniferyl Alcohol

A convenient synthesis of coniferyl alcohol can be achieved from ferulic acid.

Protocol:

-

Acetylation of Ferulic Acid: Acetylate ferulic acid to protect the phenolic hydroxyl group.

-

Formation of Acid Chloride: Suspend the acetylated ferulic acid in toluene and add thionyl chloride at 80°C. A catalytic amount of pyridine is then added to facilitate the formation of 4-acetylferuloyl chloride. The resulting product is a light yellow solid.[16]

-

Reduction to Alcohol: Dissolve the 4-acetylferuloyl chloride in distilled ethyl acetate. Add sodium borohydride in portions while stirring. The reaction is monitored by TLC until completion (approximately 1.5 hours). Standard work-up yields 4-acetoxyconiferyl alcohol.[16]

-

Deacetylation: Dissolve the 4-acetoxyconiferyl alcohol in ethanol and add a solution of sodium hydroxide. Stir the mixture for 2 hours at room temperature under a nitrogen atmosphere. Acidify the solution with hydrochloric acid and extract with ethyl acetate. Evaporation of the solvent followed by crystallization from ethyl acetate/petroleum ether yields coniferyl alcohol as pale yellow crystals.[16]

Biological Activity and Signaling Pathways

Several isomers of C10H12O3 exhibit significant biological activities, making them of interest to the pharmaceutical and drug development sectors.

-

Propylparaben: Widely used as an antimicrobial preservative in food, cosmetics, and pharmaceuticals due to its antifungal and antibacterial properties.[1][7]

-

Anisyl acetate: Primarily used as a fragrance ingredient in perfumes and personal care products.[11]

-

3,4-Dimethoxyacetophenone: Serves as a versatile intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic agents.[3] It is also used in the fragrance industry.[3]

-

Coniferyl alcohol: A key monolignol involved in the biosynthesis of lignin and lignans in plants.[6] It has been shown to act as a signaling molecule that regulates the phenylpropanoid pathway.[17] Exogenous application of coniferyl alcohol can induce the expression of certain transcription factors (MYB4/7) which in turn inhibit the expression of genes involved in lignin biosynthesis.[17] Furthermore, it has demonstrated anti-inflammatory, analgesic, and antifungal activities.[18][19] Recent studies have also explored its potential in improving cardiac dysfunction.[19][20]

Mandatory Visualizations

Experimental Workflow: Synthesis of Propylparaben

Caption: Workflow for the synthesis of Propylparaben.

Signaling Pathway: Regulation of Phenylpropanoid Pathway by Coniferyl Alcohol

Caption: Coniferyl alcohol signaling pathway.

References

- 1. Propylparaben - Wikipedia [en.wikipedia.org]

- 2. ScenTree - p-Anisyl acetate (CAS N° 104-21-2) [scentree.co]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]

- 5. Coniferyl Alcohol [drugfuture.com]

- 6. Coniferyl alcohol - Wikipedia [en.wikipedia.org]

- 7. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atul.co.in [atul.co.in]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. CONIFERYL ALCOHOL | 458-35-5 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. Page loading... [guidechem.com]

- 13. 3',4'-dimethoxyacetophenone, 1131-62-0 [thegoodscentscompany.com]

- 14. Propylparaben synthesis - chemicalbook [chemicalbook.com]

- 15. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 16. ars.usda.gov [ars.usda.gov]

- 17. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. mdpi.com [mdpi.com]

In-Depth Technical Review of 2-Hydroxy-2-(p-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-Hydroxy-2-(p-tolyl)propanoic acid, a chiral α-hydroxy acid with potential applications in organic synthesis and drug discovery. The document summarizes its chemical and physical properties, predicted spectroscopic data, and a generalized experimental protocol for its synthesis. Due to a notable lack of specific experimental data in the public domain, this guide also highlights areas where further research is required to fully elucidate the compound's characteristics and potential biological activities.

Chemical Identity and Properties

2-Hydroxy-2-(p-tolyl)propanoic acid, a derivative of propanoic acid, is characterized by the presence of a hydroxyl group and a p-tolyl group on its α-carbon. This substitution creates a chiral center, rendering the molecule optically active. Its versatile structure, containing a carboxylic acid, a tertiary alcohol, and an aromatic ring, makes it a valuable building block in synthetic chemistry.

Table 1: Physicochemical Properties of 2-Hydroxy-2-(p-tolyl)propanoic acid

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-2-(4-methylphenyl)propanoic acid | [1] |

| Synonyms | Tolyl-alpha-hydroxylpropionic acid (alpha-) | [1] |

| CAS Number | 56031-84-6, 70589-40-1 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Predicted Solubility (ALOGPS) | 8.01 g/L | [1] |

| Predicted LogP (ALOGPS) | 1.26 | [1] |

| Predicted pKa (strongest acidic) | 3.95 | [1] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for 2-Hydroxy-2-(p-tolyl)propanoic acid

| ¹H NMR | Signal | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | ~12.0 | broad singlet | |

| Aromatic-H | ~7.2 | doublet | |

| -OH | Variable | broad singlet | |

| Tolyl-CH₃ | ~2.3 | singlet | |

| Propanoic acid-CH₃ | ~1.6 | singlet | |

| ¹³C NMR | Carbon | Predicted Chemical Shift (ppm) | |

| C=O | 175 - 180 | ||

| Aromatic C-C/C-H | 125 - 145 | ||

| C-OH | 70 - 80 | ||

| Tolyl-CH₃ | ~21 | ||

| Propanoic acid-CH₃ | ~25 | ||

| IR Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹) | |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) | ||

| O-H stretch (alcohol) | 3200 - 3550 (broad) | ||

| C=O stretch | 1700 - 1725 | ||

| Mass Spectrometry | Fragment | Predicted m/z | |

| Molecular Ion [M]⁺ | 180 | ||

| [M - COOH]⁺ | 135 |

Experimental Protocols: Synthesis

A detailed, validated experimental protocol for the synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid is not explicitly described in the reviewed literature. However, a general and reliable method for the synthesis of 2-aryl-2-hydroxypropanoic acids is through the Grignard reaction of an appropriate arylmagnesium halide with a pyruvate ester, followed by hydrolysis.

Generalized Synthesis Protocol:

-

Grignard Reagent Formation: 4-bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere to form p-tolylmagnesium bromide.

-

Nucleophilic Addition: The prepared Grignard reagent is then reacted with an ester of pyruvic acid, such as ethyl pyruvate, at low temperature (e.g., 0 °C).

-

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a dilute acid (e.g., HCl) to yield the ethyl ester of 2-Hydroxy-2-(p-tolyl)propanoic acid.

-

Saponification: The ester is subsequently saponified using a base (e.g., NaOH), followed by acidification to yield the final product, 2-Hydroxy-2-(p-tolyl)propanoic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of 2-Hydroxy-2-(p-tolyl)propanoic acid are currently lacking in the scientific literature. However, its structural similarity to known classes of bioactive molecules allows for informed speculation on its potential roles.

-

Potential Anti-Inflammatory Activity: As a derivative of arylpropanoic acid, the class that includes prominent NSAIDs like ibuprofen and naproxen, it is plausible that 2-Hydroxy-2-(p-tolyl)propanoic acid could exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.

-

Dermatological Applications: α-hydroxy acids are widely used in dermatology for their keratolytic and exfoliative properties. This compound could potentially be explored for similar applications.

-

Chiral Intermediate: The presence of a chiral center makes it a valuable precursor for the asymmetric synthesis of more complex pharmaceutical agents, where stereochemistry is crucial for therapeutic efficacy and safety.

No specific signaling pathways involving 2-Hydroxy-2-(p-tolyl)propanoic acid have been identified.

Visualizations

Caption: A generalized synthetic workflow for 2-Hydroxy-2-(p-tolyl)propanoic acid.

References

An In-depth Technical Guide to the Safety and Handling of 2-Hydroxy-2-(p-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of 2-Hydroxy-2-(p-tolyl)propanoic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this guide synthesizes available safety information and presents standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) as a framework for safety assessment.

Chemical and Physical Properties

Limited specific experimental data is available for the physical and chemical properties of 2-Hydroxy-2-(p-tolyl)propanoic acid. The following table summarizes the available information.[1][2]

| Property | Data |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol [1][2] |

| Physical State | Solid (powder or lump) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

| Storage Temperature | 2-8°C or Room Temperature, sealed in a dry place[2] |

Toxicological Data

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| Signal Word | Warning |

| GHS Pictogram | GHS07 |

Experimental Protocols

In the absence of specific published safety studies for 2-Hydroxy-2-(p-tolyl)propanoic acid, this section details the standardized OECD guidelines for the toxicological endpoints identified by the known hazard statements. These protocols represent the internationally accepted standard for chemical safety testing.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this step determines the dosage for the next group. The objective is to identify a dose that causes mortality or evident toxicity.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water available ad libitum, except for a brief fasting period before dosing.

-

Dose Levels: Pre-defined dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: The test substance is administered orally by gavage in a single dose.

-

Observation Period: Animals are observed for a period of 14 days.

-

Observations: Observations include mortality, clinical signs of toxicity, body weight changes, and gross necropsy at the end of the observation period.

-

Procedure:

-

A group of three animals is dosed at a selected starting dose.

-

If no mortality is observed, the next group is dosed at a higher level.

-

If mortality is observed, the next group is dosed at a lower level.

-

This process is continued until the criteria for classification are met.

-

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Principle: The substance is applied to the skin of a test animal, and the resulting skin reaction is observed and graded.

Methodology:

-

Test Animal: A single albino rabbit is typically used for the initial test.

-

Preparation of the Skin: The fur is clipped from the dorsal area of the trunk of the animal.

-

Application of the Test Substance: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation Period: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.

-

Scoring: Skin reactions are scored according to a standardized grading system.

-

Confirmatory Test: If the initial test does not show a corrosive effect, a confirmatory test on additional animals may be performed.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

Principle: The test substance is instilled into the eye of an experimental animal, and any resulting ocular effects are observed and graded.

Methodology:

-

Test Animal: A single albino rabbit is used for the initial test.

-

Application: A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of effects.

-

Scoring: Ocular lesions of the cornea, iris, and conjunctiva are scored using a standardized system.

-

Confirmatory Test: If the initial test does not show a corrosive or severe irritant effect, a confirmatory test with additional animals may be conducted.

Visualizations

Chemical Spill Response Workflow

Caption: Workflow for handling a spill of 2-Hydroxy-2-(p-tolyl)propanoic acid.

Chemical Incompatibility Relationships

Caption: Known and potential incompatibilities of 2-Hydroxy-2-(p-tolyl)propanoic acid.

References

An In-depth Technical Guide to 2-Hydroxy-2-(p-tolyl)propanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-(p-tolyl)propanoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Structurally related to the well-known 2-arylpropanoic acid non-steroidal anti-inflammatory drugs (NSAIDs), these molecules are of considerable interest for their potential anti-inflammatory, analgesic, and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of 2-Hydroxy-2-(p-tolyl)propanoic acid and its derivatives. Detailed experimental protocols for its synthesis are presented, alongside a review of the biological activities of related compounds, with quantitative data summarized for comparative analysis. Furthermore, a proposed mechanism of action involving the cyclooxygenase (COX) signaling pathway is discussed and visually represented.

Introduction

The 2-arylpropanoic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen. These drugs primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. 2-Hydroxy-2-(p-tolyl)propanoic acid, a hydroxylated derivative of this structural class, presents an intriguing candidate for investigation. The introduction of a hydroxyl group at the α-position can influence the molecule's polarity, metabolic stability, and interaction with biological targets. This guide explores the synthesis of this core compound and the potential therapeutic applications of its derivatives.

Synthesis of 2-Hydroxy-2-(p-tolyl)propanoic Acid

The synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid can be achieved through established organometallic reactions, primarily the Grignard and Reformatsky reactions. These methods offer reliable routes to the target molecule from commercially available starting materials.

Grignard Reaction Protocol

The Grignard reaction provides a robust method for the formation of carbon-carbon bonds. In this synthesis, a Grignard reagent, p-tolylmagnesium bromide, is reacted with a pyruvate ester, followed by hydrolysis to yield the desired α-hydroxy acid.

Experimental Protocol:

-

Step 1: Preparation of p-tolylmagnesium bromide (Grignard Reagent)

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

-

Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 4-bromotoluene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.

-

Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the 4-bromotoluene solution.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Step 2: Reaction with Ethyl Pyruvate

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of ethyl pyruvate (1.0 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Step 3: Hydrolysis and Work-up

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-2-(p-tolyl)propanoate.

-

-

Step 4: Saponification

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with dilute hydrochloric acid to a pH of 2-3, leading to the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to afford 2-Hydroxy-2-(p-tolyl)propanoic acid.

-

Reformatsky Reaction Protocol

The Reformatsky reaction offers an alternative pathway, utilizing an organozinc reagent generated in situ from an α-haloester and zinc metal, which then reacts with a ketone.

Experimental Protocol:

-

Step 1: Activation of Zinc

-

In a flame-dried flask under an inert atmosphere, add zinc dust or granules (1.5 eq).

-

Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color of the iodine disappears.

-

-

Step 2: Reaction of Ethyl 2-bromopropionate with p-tolyl methyl ketone

-

To the activated zinc suspension, add a solution of p-tolyl methyl ketone (1.0 eq) and ethyl 2-bromopropionate (1.2 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude ethyl 2-hydroxy-2-(p-tolyl)propanoate.

-

-

Step 4: Saponification

-

Follow the saponification procedure as described in the Grignard reaction protocol (Step 4) to obtain the final product, 2-Hydroxy-2-(p-tolyl)propanoic acid.

-

Derivatives of 2-Hydroxy-2-(p-tolyl)propanoic Acid and their Potential Biological Activities

The core structure of 2-Hydroxy-2-(p-tolyl)propanoic acid can be readily modified to generate a library of derivatives with potentially enhanced or novel biological activities. Key modifications include esterification of the carboxylic acid, etherification of the hydroxyl group, and substitution on the aromatic ring. The broader class of arylpropanoic acid derivatives has been extensively studied and exhibits a wide range of pharmacological effects.[1][2][3]

Table 1: Potential Derivatives of 2-Hydroxy-2-(p-tolyl)propanoic Acid and their Anticipated Biological Activities

| Derivative Class | Structural Modification | Potential Biological Activity | Rationale / Supporting Evidence |

| Esters | Esterification of the carboxylic acid with various alcohols (e.g., methyl, ethyl, benzyl). | Prodrugs with improved bioavailability; potential for targeted delivery. | Esterification is a common strategy to mask the polar carboxylic acid group, potentially enhancing membrane permeability. |

| Ethers | Alkylation or acylation of the α-hydroxyl group. | Modulation of lipophilicity and steric hindrance, potentially altering target binding affinity and selectivity. | Modification of the hydroxyl group can influence hydrogen bonding interactions with the target enzyme's active site. |

| Ring-Substituted Analogs | Introduction of substituents (e.g., halogens, nitro groups, methoxy groups) on the p-tolyl ring. | Enhanced potency and altered pharmacokinetic profiles. | Substituents on the aromatic ring can significantly impact the electronic and steric properties of the molecule, influencing its interaction with biological targets. |

| Amide Derivatives | Conversion of the carboxylic acid to an amide with various amines. | Potential for novel biological activities, including antimicrobial and anticancer effects. | The amide functional group can introduce new hydrogen bonding capabilities and alter the overall chemical properties of the molecule. |

| Fluorinated Derivatives | Introduction of fluorine atoms at the α-position or on the aromatic ring. | Increased metabolic stability and prevention of in vivo racemization. | Fluorine substitution is a known strategy in medicinal chemistry to block metabolic sites and improve drug-like properties. |

Proposed Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Given the structural similarity of 2-Hydroxy-2-(p-tolyl)propanoic acid to known NSAIDs, it is hypothesized that its primary mechanism of action, and that of many of its derivatives, involves the inhibition of the cyclooxygenase (COX) enzymes.[4][5]

The COX Signaling Pathway

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (PGs).[5][6] Prostaglandins are lipid mediators that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[5] COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions, such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[4]

The inhibition of COX-2 is the primary therapeutic target for anti-inflammatory drugs, as it reduces the production of pro-inflammatory prostaglandins.[4] Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[5] Selective COX-2 inhibitors were developed to minimize these side effects.[7]

Caption: Proposed inhibition of the COX signaling pathway by 2-Hydroxy-2-(p-tolyl)propanoic acid.

Experimental Workflows

The development and evaluation of 2-Hydroxy-2-(p-tolyl)propanoic acid and its derivatives follow a structured workflow, from initial synthesis to biological characterization.

Caption: A typical experimental workflow for the development of novel therapeutic agents.

Conclusion

2-Hydroxy-2-(p-tolyl)propanoic acid and its derivatives are a promising class of compounds for drug discovery and development. The synthetic routes outlined in this guide provide a solid foundation for the preparation of these molecules. The structural analogy to existing NSAIDs strongly suggests the COX pathway as a primary biological target, offering a clear direction for mechanistic studies. The potential for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects, warrants further investigation into the structure-activity relationships of this compound class. This technical guide serves as a valuable resource for researchers embarking on the exploration of 2-Hydroxy-2-(p-tolyl)propanoic acid and its derivatives as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

Unlocking the Therapeutic Potential of 2-Hydroxy-2-(p-tolyl)propanoic Acid: A Guide to Future Research

For Immediate Release

[City, State] – [Date] – 2-Hydroxy-2-(p-tolyl)propanoic acid, a member of the α-hydroxy acid family, presents a compelling yet underexplored opportunity in drug discovery and development.[1] As a derivative of the well-studied 2-arylpropanoic acids, a class renowned for its anti-inflammatory and analgesic properties, this compound holds significant promise for a range of therapeutic applications. This whitepaper outlines key potential research areas for 2-Hydroxy-2-(p-tolyl)propanoic acid, providing a roadmap for researchers, scientists, and drug development professionals to investigate its full therapeutic potential.

Core Chemical and Physical Properties

2-Hydroxy-2-(p-tolyl)propanoic acid is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms known as enantiomers.[1] This stereochemistry is a critical determinant of pharmacological activity in 2-arylpropionic acid derivatives, with one enantiomer often exhibiting significantly higher potency or a different biological profile.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |

| Molecular Weight | 180.20 g/mol | [2][3] |

| Synonyms | α-tolyl-α-hydroxypropionic acid | [2] |

| CAS Number | 70589-40-1 | [2][3][4][5][6] |

Potential Research Areas and Associated Signaling Pathways

The structural similarity of 2-Hydroxy-2-(p-tolyl)propanoic acid to known therapeutic agents suggests several promising avenues for investigation.

Anti-inflammatory and Analgesic Activity

The most evident research path lies in exploring its anti-inflammatory and analgesic properties, characteristic of the 2-arylpropionic acid class, which includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

Hypothesized Signaling Pathway: Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. Research should focus on determining the inhibitory activity of 2-Hydroxy-2-(p-tolyl)propanoic acid against both COX-1 and COX-2 isoforms.

Caption: Hypothesized COX Inhibition Pathway.

Anticancer Potential

Derivatives of arylpropionic acid have demonstrated antiproliferative activities against various cancer cell lines. This suggests that 2-Hydroxy-2-(p-tolyl)propanoic acid could be investigated as a potential anticancer agent.

Hypothesized Signaling Pathway: Induction of Apoptosis

A possible mechanism for anticancer activity could involve the induction of apoptosis (programmed cell death) in cancer cells. This could be mediated through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases.

Caption: Hypothesized Apoptosis Induction Pathway.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of 2-hydroxypropanoic acid derivatives. This opens up the possibility of developing 2-Hydroxy-2-(p-tolyl)propanoic acid as a novel antimicrobial agent.

Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

A systematic approach to evaluating the antimicrobial properties would involve screening against a panel of pathogenic bacteria and fungi.

References

- 1. 2-Hydroxy-2-(p-tolyl)propanoic acid | 56031-84-6 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. achmem.com [achmem.com]

- 4. Hydroxy propanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. mopai89.lookchem.com [mopai89.lookchem.com]

- 6. eMolecules 2-Hydroxy-2-(p-tolyl)propanoic acid | 70589-40-1 | MFCD11052532 | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols for Chiral Resolution Using 2-Hydroxy-2-arylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development and a necessity for synthesizing stereospecific catalysts and materials.

One of the most robust and widely used methods for chiral resolution on both laboratory and industrial scales is diastereomeric salt formation.[1][2] This technique involves reacting a racemic mixture (either an acid or a base) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, such as solubility, these diastereomers can be separated by fractional crystallization.[3]

This application note details the use of chiral 2-hydroxy-2-arylpropanoic acids as effective resolving agents for racemic amines. While direct application data for 2-Hydroxy-2-(p-tolyl)propanoic acid is not extensively available in published literature, its structural analog, (R)- or (S)-Mandelic acid (2-hydroxy-2-phenylpropanoic acid) , is a well-established and highly effective resolving agent for a wide array of chiral amines. The principles, protocols, and data presented herein are based on the established efficacy of mandelic acid and serve as a comprehensive guide for employing this class of resolving agents.

Principle of Chiral Resolution

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.

A racemic amine, (R/S)-Amine, is reacted with a single enantiomer of a chiral α-hydroxy acid, for instance, (R)-2-Hydroxy-2-arylpropanoic acid. This acid-base reaction forms two diastereomeric salts: [(R)-Amine · (R)-Acid] and [(S)-Amine · (R)-Acid]. These salts are not mirror images of each other and will have different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The less soluble diastereomeric salt is then treated with a base to liberate the enantiomerically enriched amine and regenerate the resolving agent.

Data Presentation: Resolution of Racemic Amines

The following table summarizes representative quantitative data for the chiral resolution of various racemic amines using mandelic acid, a prototypical 2-hydroxy-2-arylpropanoic acid. This data illustrates the effectiveness of this class of resolving agents under different conditions.

| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Resolved Amine (%) | Enantiomeric Excess (ee) (%) | Reference |

| Phenylalanine methyl ester | PEGylated-(R)-Mandelic Acid | Methanol | 2:1 | 90 | 85 (95 after 2nd cycle) | [4] |

| 2-Amino-1-butanol | PEGylated-(R)-Mandelic Acid | Methanol | 2:1 | 85 | 80 (92 after 2nd cycle) | [4] |

| 1-Phenylethylamine | PEGylated-(R)-Mandelic Acid | Methanol | 2:1 | 78 | 72 (87 after 2nd cycle) | [4] |

| 1-Phenylethylamine | D(-)-Mandelic Acid | Water/Acetic Acid | 1:0.5-0.55 | 75-85 | >95 | |

| Pregabalin | (S)-Mandelic Acid | Isopropyl alcohol/Water | 1:0.6 | 94.7 | 84.4 | [5] |

| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid* | Supercritical CO₂ | 4:1 | 45 (Extract), 42 (Raffinate) | 83 (Extract), 82 (Raffinate) | [6] |

Note: Data for N-Methylamphetamine with a tartaric acid derivative is included for comparative purposes, illustrating a different type of chiral acid resolving agent.

Experimental Protocols

The following are detailed, generalized protocols for the chiral resolution of a racemic amine using a 2-hydroxy-2-arylpropanoic acid like mandelic acid. Researchers should optimize solvent, temperature, and stoichiometry for their specific substrate.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol outlines the formation and separation of the less soluble diastereomeric salt.

Materials:

-

Racemic amine

-

Enantiomerically pure 2-hydroxy-2-arylpropanoic acid (e.g., (R)-Mandelic Acid)

-

Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Toluene)

-

Crystallization vessel with magnetic stirrer

-

Heating mantle and temperature controller

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Drying oven

Procedure:

-

Dissolution: In the crystallization vessel, dissolve the racemic amine (1.0 eq.) in a minimal amount of the selected solvent with gentle heating and stirring.

-

Addition of Resolving Agent: In a separate flask, dissolve the chiral 2-hydroxy-2-arylpropanoic acid (0.5 - 1.0 eq.) in the same solvent, also with gentle heating.

-

Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. A precipitate may form immediately.

-

Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. For optimal crystal growth, further cooling in an ice bath or refrigerator may be beneficial. The less soluble diastereomeric salt will crystallize out of the solution.

-

Isolation: Isolate the crystalline diastereomeric salt by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to a constant weight.

-

Analysis (Optional): The diastereomeric excess of the salt can be determined at this stage using techniques like NMR spectroscopy or HPLC. For improved purity, the salt can be recrystallized from a suitable solvent.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

This protocol describes the recovery of the free amine from the isolated diastereomeric salt.

Materials:

-

Diastereomeric salt from Protocol 4.1

-

Aqueous base solution (e.g., 2M NaOH, 2M K₂CO₃)

-

Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate, Diethyl Ether)

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Salt Dissolution: Suspend the diastereomeric salt in a mixture of water and the organic extraction solvent in the separatory funnel.

-

Basification: Add the aqueous base solution dropwise while shaking until the pH of the aqueous layer is basic (pH > 10). This will break the salt, liberating the free amine into the organic layer and the sodium salt of the resolving agent into the aqueous layer.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer.

-

Repeat Extraction: Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.

-

Combine and Dry: Combine all the organic extracts and dry them over the anhydrous drying agent.

-

Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess of the recovered amine using chiral HPLC or GC, or by measuring its specific rotation.

Visualizations

Workflow for Chiral Resolution

References

- 1. pharmtech.com [pharmtech.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scivisionpub.com [scivisionpub.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Enantiomeric Resolution with 2-Hydroxy-2-(p-tolyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomeric resolution via diastereomeric salt formation is a classical yet powerful technique for the separation of racemic mixtures, particularly in the pharmaceutical industry where the chirality of a molecule is critical to its therapeutic effect. This method relies on the reaction of a racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer is recovered from the separated diastereomeric salt.

2-Hydroxy-2-(p-tolyl)propanoic acid is a chiral carboxylic acid that has potential as a resolving agent for racemic bases, such as amines and amino alcohols. Its structure, featuring a carboxylic acid group for salt formation, a hydroxyl group, and a chiral center, provides the necessary functionalities for differential interactions with the enantiomers of a basic compound, leading to the formation of diastereomeric salts with varying solubilities.

Data Presentation

As no specific quantitative data for resolutions using 2-Hydroxy-2-(p-tolyl)propanoic acid could be located, a template table is provided below. Researchers can use this structure to record and present their experimental data.

| Substrate | Resolving Agent Enantiomer | Solvent System | Molar Ratio (Substrate:Resolving Agent) | Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Resolved Substrate (ee%) |

| e.g., Racemic Amine A | (R)- or (S)-2-Hydroxy-2-(p-tolyl)propanoic acid | e.g., Ethanol/Water (9:1) | e.g., 1:1 | e.g., 4 | Data to be determined | Data to be determined |

| e.g., Racemic Alcohol B (after derivatization) | (R)- or (S)-2-Hydroxy-2-(p-tolyl)propanoic acid | e.g., Acetonitrile | e.g., 1:0.5 | e.g., Room Temp. | Data to be determined | Data to be determined |

Experimental Protocols

The following are generalized protocols for the enantiomeric resolution of a racemic basic compound using 2-Hydroxy-2-(p-tolyl)propanoic acid. Optimization of solvent, temperature, stoichiometry, and crystallization time will be necessary for each specific substrate.

Protocol 1: General Procedure for the Resolution of a Racemic Amine

1. Materials:

-

Racemic amine

-

(R)- or (S)-2-Hydroxy-2-(p-tolyl)propanoic acid

-

Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof with water)

-

Acid (e.g., 1 M HCl) for liberation of the amine

-

Base (e.g., 1 M NaOH) for recovery of the resolving agent

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

2. Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable heated solvent.

-

In a separate flask, dissolve 2-Hydroxy-2-(p-tolyl)propanoic acid (0.5-1.0 equivalents) in the same solvent, also heated.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then, if necessary, in an ice bath or refrigerator to induce crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent.

-

Dry the crystals under vacuum.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the crystalline diastereomeric salt in water.

-

Basify the aqueous solution with a suitable base (e.g., 1 M NaOH) to a pH greater than the pKa of the amine.

-

Extract the liberated amine with an organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess:

-

Analyze the enantiomeric excess of the obtained amine using a suitable chiral analytical method, such as chiral HPLC or chiral GC.

-

Protocol 2: Recovery of the Resolving Agent

-

Take the aqueous layer remaining after the extraction of the amine.

-

Acidify the aqueous solution with a suitable acid (e.g., 1 M HCl) to a pH below the pKa of 2-Hydroxy-2-(p-tolyl)propanoic acid.

-

Extract the resolving agent with an organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to recover the resolving agent.

Mandatory Visualization

The following diagrams illustrate the general workflow and the key relationships in an enantiomeric resolution process.

Caption: General workflow for enantiomeric resolution by diastereomeric salt formation.

Caption: Logical relationship of key factors for a successful enantiomeric resolution.

Applications of 2-Hydroxy-2-(p-tolyl)propanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Note AN2H2PTP01: Chiral Resolution of Racemic Amines

Introduction

2-Hydroxy-2-(p-tolyl)propanoic acid is a chiral carboxylic acid that serves as a valuable tool in synthetic organic chemistry. Its primary application lies in the separation of enantiomers, a critical process in the development of pharmaceuticals and other biologically active molecules where stereochemistry often dictates efficacy and safety. This compound is particularly effective as a chiral resolving agent for racemic mixtures of amines.

The fundamental principle behind its application is the formation of diastereomeric salts. When a racemic mixture of a chiral amine is reacted with a single enantiomer of 2-Hydroxy-2-(p-tolyl)propanoic acid, two diastereomeric salts are formed. These diastereomers, unlike enantiomers, possess different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by techniques such as fractional crystallization.[1] Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Core Principles of Chiral Resolution by Diastereomeric Salt Formation

-

Salt Formation: The acidic carboxylic acid group of 2-Hydroxy-2-(p-tolyl)propanoic acid reacts with the basic amine to form a salt.

-

Diastereomer Generation: The combination of a chiral acid and a chiral amine results in a pair of diastereomers. For example, reacting a racemic amine (R/S-amine) with (R)-2-Hydroxy-2-(p-tolyl)propanoic acid yields a mixture of (R-amine)-(R-acid) and (S-amine)-(R-acid) salts.

-

Differential Solubility: Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different solubilities in a carefully selected solvent.

-

Fractional Crystallization: By exploiting the solubility difference, the less soluble diastereomeric salt can be selectively crystallized from the solution.

-

Liberation of Enantiomers: After separation, the pure enantiomer of the amine is liberated from the diastereomeric salt by treatment with a base, and the chiral resolving agent can often be recovered.

Experimental Protocols

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine

This protocol describes a generalized procedure for the chiral resolution of a racemic amine using one enantiomer of 2-Hydroxy-2-(p-tolyl)propanoic acid. The optimal solvent, temperature, and stoichiometry should be determined experimentally for each specific amine.

Materials:

-

Racemic amine

-

(R)- or (S)-2-Hydroxy-2-(p-tolyl)propanoic acid

-

Anhydrous solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate)

-

Aqueous base solution (e.g., 1 M NaOH, 1 M K₂CO₃)

-

Aqueous acid solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of the chosen anhydrous solvent with gentle heating.

-

In a separate flask, dissolve one enantiomer of 2-Hydroxy-2-(p-tolyl)propanoic acid (0.5-1.0 eq.) in the same solvent, also with gentle heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt.

-

Slowly add the resolving agent solution to the amine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

The mother liquor, which is now enriched in the more soluble diastereomeric salt, should be saved for the isolation of the other amine enantiomer.

-

-

Recrystallization (Optional but Recommended):

-

To improve the diastereomeric purity, the collected crystals can be recrystallized from the same or a different solvent system.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the crystalline diastereomeric salt in water.

-

Add an aqueous base solution (e.g., 1 M NaOH) dropwise until the pH is basic (pH > 10) to deprotonate the amine.

-

Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Recovery of the Chiral Resolving Agent:

-

Acidify the aqueous layer from step 4 with an aqueous acid solution (e.g., 1 M HCl) to a pH < 2.

-

This will protonate the carboxylate of the resolving agent, causing it to precipitate if it is insoluble in water, or allowing for its extraction with an organic solvent.

-

The recovered resolving agent can be purified and reused.

-

-

Isolation of the Other Amine Enantiomer:

-

The mother liquor from step 2 can be treated in a similar manner to step 4 and 5 to recover the other enantiomer of the amine, which will be enriched in the opposite configuration.

-

Data Analysis and Characterization:

The enantiomeric excess (ee%) of the resolved amine should be determined using a suitable analytical technique, such as:

-

Chiral High-Performance Liquid Chromatography (HPLC)

-

Chiral Gas Chromatography (GC)

-

Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or shift agent.

Data Presentation

The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the separated enantiomers. The following table provides a template for recording and comparing experimental data.

| Racemic Amine | Resolving Agent Enantiomer | Solvent | Yield of Less Soluble Salt (%) | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Liberated Amine |

| Example Amine A | (R)-2-Hydroxy-2-(p-tolyl)propanoic acid | Ethanol | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| Example Amine A | (R)-2-Hydroxy-2-(p-tolyl)propanoic acid | Acetone | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| Example Amine B | (S)-2-Hydroxy-2-(p-tolyl)propanoic acid | Isopropanol | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

Visualizations

Logical Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of a racemic amine.

Signaling Pathway of Diastereomeric Salt Formation and Separation

Caption: Formation and separation of diastereomeric salts.

References

Application Notes and Protocols: 2-Hydroxy-2-(p-tolyl)propanoic Acid in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(p-tolyl)propanoic acid is a chiral carboxylic acid with potential applications in asymmetric synthesis. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a chiral quaternary carbon center, makes it a candidate for use as a chiral resolving agent. Chiral resolution is a crucial technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. This document provides detailed application notes and a representative protocol for the use of (R)-2-Hydroxy-2-(p-tolyl)propanoic acid as a chiral resolving agent for racemic amines.

Principle of Chiral Resolution

Chiral resolution using a chiral acid involves the reaction of the racemic base (e.g., an amine) with an enantiomerically pure acid. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the base can be recovered by treating the diastereomeric salt with a base to neutralize the resolving agent.

A logical workflow for this process is outlined below.

Application Note: Determination of Enantiomeric Excess of Chiral Alcohols using 2-Hydroxy-2-(p-tolyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals and other fine chemicals. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Therefore, accurate and reliable methods for quantifying the enantiomeric composition of a sample are essential. One common and effective method for determining enantiomeric excess is the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy.